REACTION_CXSMILES
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F[C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[CH:4][CH:3]=1.[CH3:10][N:11]1[CH2:16][CH2:15][NH:14][CH2:13][CH2:12]1.CN(C=[O:21])C>>[CH3:10][N:11]1[CH2:16][CH2:15][N:14]([C:2]2[CH:9]=[CH:8][C:5]([C:6]([NH2:7])=[O:21])=[CH:4][CH:3]=2)[CH2:13][CH2:12]1
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Name
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|
Quantity
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12 g
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Type
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reactant
|
Smiles
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FC1=CC=C(C#N)C=C1
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Name
|
|
Quantity
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100 mL
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Type
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reactant
|
Smiles
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CN(C)C=O
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Name
|
|
Quantity
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16 mL
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Type
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reactant
|
Smiles
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CN1CCNCC1
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Control Type
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UNSPECIFIED
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Setpoint
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90 °C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The solvent is then evaporated to dryness
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Type
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ADDITION
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Details
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the residue is diluted with 500 mL of diethyl ether
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Type
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WASH
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Details
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The solution is washed with sodium hydrogen carbonate solution (2×100 mL)
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Type
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CUSTOM
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Details
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After evaporation
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Type
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CUSTOM
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Details
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the 4-(4-methylpiperazin-1-yl)benzonitrile (orange solid, 10 g, 77%) is used without further purification in the following hydrolysis step
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Type
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ADDITION
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Details
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It is added at a temperature in the region of 0° C. to a solution of 98% sulfuric acid (25 mL) and 5 mL of water
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Type
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TEMPERATURE
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Details
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The purple solution is then heated at a temperature in the region of 100° C. for 8 hours
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Duration
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8 h
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Type
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TEMPERATURE
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Details
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The solution is cooled
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Type
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ADDITION
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Details
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hydrolyzed by pouring onto ice
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Type
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CUSTOM
|
Details
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The precipitate obtained
|
Type
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FILTRATION
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Details
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is filtered off
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Type
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WASH
|
Details
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washed thoroughly with water
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Type
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DISSOLUTION
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Details
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with tetrahydrofuran, which partially dissolves the product
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Type
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CUSTOM
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Details
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The water is separated out
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Type
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CUSTOM
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Details
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After evaporating the organic phase to dryness
|
Type
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CUSTOM
|
Details
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a solid is obtained
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Type
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CUSTOM
|
Details
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which is purified by chromatography on silica gel
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Type
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WASH
|
Details
|
eluting with a methanol/dichloromethane mixture (15/85 by volume)
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Name
|
|
Type
|
product
|
Smiles
|
CN1CCN(CC1)C1=CC=C(C(=O)N)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.7 g | |
YIELD: PERCENTYIELD | 80% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |